2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Description
2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid is a cyclohexanecarboxylic acid derivative featuring a carbamoyl linkage to a 4-phenoxyphenyl substituent. This compound belongs to a broader class of cyclohexane-based carbamoyl carboxylic acids, which are frequently explored for their pharmacological and biochemical properties, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
2-[(4-phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19(17-8-4-5-9-18(17)20(23)24)21-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-3,6-7,10-13,17-18H,4-5,8-9H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCSQROSIMRUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177880 | |
| Record name | 2-[[(4-Phenoxyphenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667887-31-2 | |
| Record name | 2-[[(4-Phenoxyphenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667887-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Phenoxyphenyl)amino]carbonyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Phenoxyphenylcarbamoyl Intermediate:
Cyclohexane-1-carboxylic Acid Derivative Formation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The phenoxyphenylcarbamoyl group can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The phenoxyphenylcarbamoyl group can bind to active sites, inhibiting the function of specific proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a core structure with multiple analogs, differing primarily in the substituents on the phenyl ring and the cyclohexane backbone. Key analogs include:
Physicochemical Properties
- Lipophilicity : Chlorinated (e.g., ) and brominated analogs (e.g., ) exhibit higher logP values (~3.5–4.0) compared to ethoxy derivatives (~2.5), suggesting improved membrane permeability .
- Hydrogen-Bonding Capacity: Compounds with sulfonamide (e.g., ) or hydroxyl groups (e.g., ) show increased hydrogen-bond donor/acceptor counts, enhancing solubility and target engagement.
Pharmacological Activity
- Enzyme Inhibition : The 3-chloro-4-fluoro analog demonstrated moderate inhibition of human FABP4 (adipocyte fatty acid-binding protein) with an IC₅₀ of 12.04 µM, as confirmed by crystallographic studies .
- Structural Insights: AutoDock Vina simulations (cited in ) predict that phenoxy and halogenated analogs bind to hydrophobic pockets in target proteins, while polar substituents (e.g., sulfonamide in ) engage polar residues.
Stereochemical Considerations
- Stereoisomerism : Racemic mixtures (e.g., rac-(1R,2S) in ) and enantiopure derivatives (e.g., (1S,2S) in ) highlight the impact of stereochemistry on activity. For instance, enantiopure forms often exhibit higher target specificity .
Computational and Experimental Data
Docking Studies (AutoDock Vina)
- Binding Affinity: Chlorinated and brominated analogs show stronger predicted binding energies (-9.5 to -10.2 kcal/mol) compared to non-halogenated derivatives, aligning with their higher experimental IC₅₀ values .
- Grid Mapping : AutoDock Vina’s automated grid mapping () efficiently identifies binding sites for these analogs, particularly in hydrophobic enzyme pockets.
Biological Activity
2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid, also known by its CAS number 667887-31-2, is an organic compound with a molecular formula of C20H21NO4 and a molecular weight of approximately 339.38 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a phenoxyphenyl carbamoyl group, which is thought to influence its biological activity. The presence of multiple functional groups may enhance its interactions with biological targets, making it a candidate for various applications.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial properties of compounds similar to this compound. Research indicates that structurally diverse short-chain carboxylic acids can inhibit the growth of pathogens such as Salmonella enterica under specific pH conditions, suggesting that similar mechanisms may be applicable to this compound .
| Compound | Activity Type | Effective Concentration (MIC) | pH Level |
|---|---|---|---|
| SCCA | Antimicrobial | Varies by structure | pH 4.5 |
Anti-inflammatory Effects
The compound's structural characteristics may also confer anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially reducing the severity of conditions such as arthritis or other inflammatory diseases.
Case Studies
- In vitro Studies : In vitro assays have demonstrated that derivatives of phenoxyphenyl carboxylic acids exhibit significant inhibition of certain cancer cell lines. This suggests that this compound could possess similar anticancer activity.
- Pharmacokinetic Studies : Research on related compounds has indicated favorable pharmacokinetic profiles, including absorption and bioavailability, which are crucial for therapeutic efficacy. For instance, studies suggest that compounds with similar lipophilicity and structural motifs exhibit good membrane permeability.
Toxicological Profile
Understanding the toxicological profile of this compound is essential for evaluating its safety in potential therapeutic applications. Preliminary data suggest low acute toxicity; however, long-term studies are necessary to establish a comprehensive safety profile.
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity | Low |
| Chronic Effects | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
